molecular formula C6H2Br2ClF B1418075 1,2-Dibromo-3-chloro-5-fluorobenzene CAS No. 1000577-62-7

1,2-Dibromo-3-chloro-5-fluorobenzene

Cat. No.: B1418075
CAS No.: 1000577-62-7
M. Wt: 288.34 g/mol
InChI Key: VQDBFZZJIYBHCF-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-chloro-5-fluorobenzene is an aromatic halogenated compound with the molecular formula C6H2Br2ClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Scientific Research Applications

1,2-Dibromo-3-chloro-5-fluorobenzene has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-chloro-5-fluorobenzene can be synthesized through halogenation reactions. One common method involves the bromination of 3-chloro-5-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-chloro-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-fluorobenzene
  • 1,2-Dibromo-4-chlorobenzene
  • 1,3-Dibromo-2-chloro-5-fluorobenzene

Uniqueness

1,2-Dibromo-3-chloro-5-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1,2-dibromo-3-chloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBFZZJIYBHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661529
Record name 1,2-Dibromo-3-chloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-62-7
Record name 1,2-Dibromo-3-chloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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